![molecular formula C23H27N5O4 B2502579 N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide CAS No. 1775444-20-6](/img/structure/B2502579.png)
N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide
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Description
N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide is a useful research compound. Its molecular formula is C23H27N5O4 and its molecular weight is 437.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis of 1,2,4-Oxadiazoles and Related Compounds
- The chemical "N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide" and its analogs have been synthesized and characterized in various studies. For example, the synthesis of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles was described by Potkin, Petkevich, and Kurman (2009). They detailed the conversion of 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile into the corresponding amide oxime and subsequent transformation into oxadiazoles (Potkin, Petkevich, & Kurman, 2009).
- Additionally, Mahmoud et al. (2012) synthesized various phthalazinone derivatives, including 1,2,4-triazol-3-yl and 1,3,4-oxadiazol-2-yl derivatives, through reactions of 1-oxo-1,2-dihydrophthalazin-4-carbohydrazide with different electrophilic reagents (Mahmoud et al., 2012).
Biological Activities and Applications
Antimicrobial and Hemolytic Activities
- The compound's analogs have been explored for antimicrobial and hemolytic activities. Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and screened them for antimicrobial and hemolytic activity, finding active compounds against selected microbial species (Gul et al., 2017).
- Siddiqui et al. (2014) focused on N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, identifying potential antibacterial agents against both gram-negative and gram-positive bacteria (Siddiqui et al., 2014).
Synthesis of N-Substituted Derivatives
- The synthesis of N-substituted derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and their antibacterial activity were studied by Iqbal et al. (2017), emphasizing the moderate inhibitors' potential against Gram-negative bacterial strains (Iqbal et al., 2017).
Crystal Structure and Spectral Analysis
- Karanth et al. (2019) synthesized 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives and performed spectral studies and crystal structure analysis. Their work highlights the importance of understanding the structural characteristics for potential biological applications (Karanth et al., 2019).
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-4-19-25-21(26-32-19)20-17-8-6-5-7-11-27(17)23(31)28(22(20)30)13-18(29)24-16-12-14(2)9-10-15(16)3/h9-10,12H,4-8,11,13H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWGOIJUUBZQDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide |
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